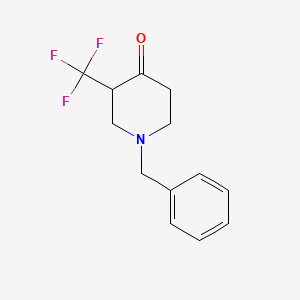

1-Benzyl-3-(trifluoromethyl)piperidin-4-one

Description

Properties

IUPAC Name |

1-benzyl-3-(trifluoromethyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO/c14-13(15,16)11-9-17(7-6-12(11)18)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYABSTYPKWUVEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=O)C(F)(F)F)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-3-(trifluoromethyl)piperidin-4-one

Foreword: Navigating the Landscape of a Novel Scaffold

1-Benzyl-3-(trifluoromethyl)piperidin-4-one is a fascinating heterocyclic compound that merges three key structural motifs of significant interest in medicinal chemistry: the N-benzyl-piperidine core, a ketone functionality, and an α-trifluoromethyl group. The piperidine scaffold is a cornerstone in drug design, present in numerous CNS-active agents and other therapeutics.[1][2] The introduction of a trifluoromethyl group is a widely employed strategy in drug development to modulate metabolic stability, lipophilicity, and receptor binding affinity.[3]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It is important to establish at the outset that this compound is not a widely commercialized or extensively documented compound in public scientific literature. Therefore, this document moves beyond a simple recitation of known data. Instead, it provides a comprehensive analytical framework grounded in first principles, data from closely related structural analogs, and validated theoretical predictions. Our objective is to equip the practicing scientist with the expert insights needed to synthesize, characterize, and thoughtfully utilize this molecule, treating it as a novel chemical entity. Every protocol and piece of analysis is presented with a clear rationale, reflecting a self-validating system of scientific inquiry.

Molecular Structure and Physicochemical Profile

The unique properties of this compound arise from the interplay of its constituent functional groups. Understanding these contributions is critical for predicting its behavior in both chemical and biological systems.

-

N-Benzyl Group: This bulky, lipophilic group significantly influences the molecule's solubility and steric profile. It protects the nitrogen atom, modulating its basicity and nucleophilicity. In a biological context, the benzyl group can engage in hydrophobic or π-stacking interactions within receptor pockets.

-

Piperidin-4-one Core: The ketone at the 4-position introduces a polar, hydrogen-bond accepting site and a reactive center for further chemical elaboration. The piperidine ring itself can exist in a chair conformation, with the substituents occupying axial or equatorial positions, which can have profound implications for its biological activity.

-

α-Trifluoromethyl (-CF₃) Group: This is arguably the most influential group from a medicinal chemistry perspective. As a strong electron-withdrawing group, it significantly impacts the electronics of the adjacent ketone. It increases the lipophilicity of the molecule, which can enhance membrane permeability.[3] Furthermore, the CF₃ group can block metabolic attack at the α-position, potentially increasing the compound's pharmacokinetic half-life.

Predicted Physicochemical Properties

Given the absence of extensive experimental data, the following table summarizes key physicochemical properties derived from computational models and comparison with structural analogs like 1-Benzyl-4-piperidone.[4][5][6]

| Property | Predicted Value / Inferred Characteristic | Rationale & Scientific Insight |

| Molecular Formula | C₁₃H₁₄F₃NO | From structural analysis. |

| Molecular Weight | 257.25 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to Yellow Oil/Low-Melting Solid | Based on the analog 1-Benzyl-4-piperidone, which is a liquid or oil.[4][5] The addition of the CF₃ group and potential for chirality might favor solidification. |

| XLogP3-AA | ~2.5 - 3.5 | The N-benzyl group provides significant lipophilicity. The trifluoromethyl group further increases this value compared to the unsubstituted analog. This suggests good potential for membrane permeability but may require formulation for aqueous solubility. |

| Hydrogen Bond Acceptors | 2 (Oxygen, Nitrogen) | The ketone oxygen and the tertiary amine nitrogen can act as hydrogen bond acceptors, influencing solubility and receptor interactions. |

| Hydrogen Bond Donors | 0 | The absence of N-H or O-H bonds means the molecule cannot act as a hydrogen bond donor. |

| pKa (Conjugate Acid) | ~7.5 - 8.5 | The piperidine nitrogen is basic. The electron-withdrawing effect of the α-trifluoromethyl ketone will likely decrease the basicity compared to 1-Benzyl-4-piperidone. This pKa is critical for salt formation and behavior at physiological pH. |

| Boiling Point | >160 °C at reduced pressure | The analog 1-Benzyl-4-piperidone has a boiling point of 134 °C/7 mmHg and 158 °C/11 mmHg.[4][6] The increased molecular weight and polarity from the CF₃ group would be expected to raise the boiling point further. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Dichloromethane). | Similar to its analog, it is expected to be slightly soluble in water.[6] High solubility in common organic solvents is predicted, facilitating its use in synthesis and analysis.[5] |

Comprehensive Analytical and Characterization Strategy

The confirmation of identity, purity, and stability for a novel compound like this compound requires a multi-technique analytical approach. The following protocols are presented as robust, field-proven methods for its characterization.

Workflow for Novel Compound Characterization

The following diagram outlines a logical workflow for the initial synthesis and characterization of a novel batch of the target compound.

Caption: Analytical workflow for synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is mandatory.

Expertise & Causality: The choice of solvent (CDCl₃ or DMSO-d₆) depends on the sample's solubility. Deuterated chloroform (CDCl₃) is a good first choice for its simplicity. The inclusion of ¹⁹F NMR is non-negotiable due to the trifluoromethyl group; it provides a clean, simple spectrum for confirming the presence of this key moiety and assessing its chemical environment.

Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum (e.g., on a 400 MHz spectrometer).

-

Expected Signals:

-

~7.2-7.4 ppm: A multiplet corresponding to the 5 protons of the benzyl aromatic ring.

-

~3.6 ppm: A singlet or AB quartet for the 2 benzylic protons (-CH₂-Ph).

-

~2.5-3.5 ppm: A series of complex multiplets for the 7 piperidine ring protons. The proton at C3, adjacent to the CF₃ group, will show coupling to the fluorine atoms (likely a quartet).

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Expected Signals:

-

~195-205 ppm: A quartet (due to C-F coupling) for the ketone carbonyl carbon (C4). The electron-withdrawing CF₃ group shifts it downfield.

-

~127-138 ppm: Signals for the aromatic carbons of the benzyl group.

-

~90-125 ppm: A strong quartet for the -CF₃ carbon, characterized by a large ¹JCF coupling constant.

-

~40-65 ppm: Signals for the aliphatic carbons of the piperidine ring and the benzylic carbon.

-

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Expected Signal: A sharp singlet around -60 to -80 ppm (relative to CFCl₃). The exact chemical shift provides information about the electronic environment of the CF₃ group.

-

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and fragmentation pattern, confirming the compound's elemental composition.

Expertise & Causality: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is an excellent choice due to the predicted volatility and thermal stability of the compound.[7] EI provides reproducible fragmentation patterns useful for structural confirmation. Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a viable alternative, particularly for analyzing potential salts or less volatile impurities.

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent like methanol or ethyl acetate.

-

GC Separation:

-

Injector: 250 °C, split mode (e.g., 50:1).

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Oven Program: Start at 100 °C, hold for 1 min, then ramp at 15 °C/min to 280 °C and hold for 5 min.

-

-

MS Detection (EI):

-

Ion Source Temp: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

-

Data Analysis:

-

Expected Molecular Ion (M⁺•): m/z = 257.

-

Key Fragments: Look for a prominent peak at m/z 91 (tropylium ion, [C₇H₇]⁺), characteristic of the benzyl group. Other expected fragments would arise from the loss of CF₃ (m/z 188) and cleavages of the piperidine ring.

-

Stability, Storage, and Safety Considerations

Proper handling and storage are paramount to maintaining the integrity of the compound.

-

Stability: The piperidine nitrogen makes the compound basic and susceptible to reaction with acids to form salts. The α-trifluoromethyl ketone moiety is generally stable but can be susceptible to certain nucleophilic additions. Studies on related piperazine compounds show that stability can be matrix and temperature-dependent, with degradation possible over time at room temperature.[8]

-

Storage: It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) to minimize potential degradation.[6] Protect from light and moisture.

-

Safety: While specific toxicological data for this compound is not available, it should be handled with standard laboratory precautions. As a novel psychoactive scaffold analog, its physiological properties are unknown.[5] Assume it is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[9] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion and Future Directions

This compound stands as a promising but under-characterized chemical entity. This guide provides the necessary technical and intellectual framework for its confident handling and analysis. The true value of this molecule will be unlocked through its application in synthetic campaigns, leading to novel derivatives for biological screening. Future work should focus on obtaining empirical data for its physicochemical properties, exploring its conformational preferences, and evaluating its potential as a scaffold in drug discovery programs targeting CNS disorders or other therapeutic areas where its unique structural features can be leveraged.

References

-

PubChem. 1-{1-[4-(Trifluoromethyl)benzyl]piperidin- | C23H21F3N4O}. [Link]

-

PubMed Central. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. [Link]

- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

CORE. Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. [Link]

-

Usiena AIR. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. [Link]

-

PubChem. 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid. [Link]

-

CP Lab Safety. 4-(3-Trifluoromethyl-benzyl)-piperidine, 95% Purity, C13H16F3N, 1 gram. [Link]

- Google Patents. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.

-

Royal Society of Chemistry. Supporting Information. [Link]

-

SpectraBase. N-(3-fluorobenzyl)piperidin-4-amine - Optional[MS (GC)] - Spectrum. [Link]

-

ResearchGate. 1 H NMR spectrum of 1-(5-choropyridin-2-yl)-3-Phenylthiourea (HCPPT). [Link]

-

PubMed. Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. [Link]

Sources

- 1. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]

- 2. 1-Benzyl-3-Piperidinol Exporters Suppliers & Manufacturers [sgtlifesciences.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-Benzyl-4-piperidone 99 3612-20-2 [sigmaaldrich.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 1-Benzyl-4-piperidone | 3612-20-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | C13H14F3NO2 | CID 19691367 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-Benzyl-3-(trifluoromethyl)piperidin-4-one: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the analytical characterization of 1-Benzyl-3-(trifluoromethyl)piperidin-4-one. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity.[1] The accurate interpretation of its spectroscopic data is paramount for confirming its structure and purity. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the underlying principles and experimental considerations.

Molecular Structure and Key Features

This compound is a derivative of piperidine, a common scaffold in many pharmaceuticals.[2] Its structure features a benzyl group attached to the nitrogen atom, a ketone at the 4-position, and a trifluoromethyl group at the 3-position. The presence of a stereocenter at the C3 position adds to its structural complexity.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[3] For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide detailed information about its atomic connectivity and chemical environment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the benzyl group and the piperidine ring protons. The electron-withdrawing effects of the carbonyl and trifluoromethyl groups will significantly influence the chemical shifts of the adjacent protons.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| Phenyl-H | 7.20-7.40 | Multiplet | - | Protons of the aromatic ring. |

| Benzyl-CH₂ | 3.60-3.80 | Singlet or AB quartet | - | Protons of the methylene bridge. May appear as a singlet or a pair of doublets (AB quartet) depending on the conformational rigidity. |

| H-3 | 3.20-3.40 | Multiplet | - | Methine proton at the stereocenter, coupled to the adjacent methylene protons. |

| H-2, H-6 | 2.60-3.00 | Multiplets | - | Methylene protons adjacent to the nitrogen. Expected to be diastereotopic and show complex splitting. |

| H-5 | 2.40-2.60 | Multiplet | - | Methylene protons adjacent to the carbonyl group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by the presence of the carbonyl carbon, the carbons of the trifluoromethyl group, and the aromatic carbons.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (C4) | 205-210 | Carbonyl carbon, typically deshielded. |

| Phenyl-C | 127-138 | Aromatic carbons. |

| CF₃ | ~125 (quartet) | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). |

| C3 | 55-65 (quartet) | The carbon bearing the trifluoromethyl group will also show coupling to the fluorine atoms (²JCF). |

| Benzyl-CH₂ | 50-60 | |

| C2, C6 | 45-55 | |

| C5 | 35-45 |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be relative to a standard such as CFCl₃.[4]

| Fluorine(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | -60 to -70 | Singlet |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural determination.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3]

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) equipped for ¹H, ¹³C, and ¹⁹F detection.[1]

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[3]

-

¹³C NMR: Acquire a proton-decoupled spectrum to simplify the signals to singlets (or quartets for carbons coupled to fluorine). A sufficient number of scans and a relaxation delay of 2-5 seconds are necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a proton-decoupled spectrum. The spectral width should be sufficient to cover the expected chemical shift range for trifluoromethyl groups.

-

Caption: Predicted Mass Spectral Fragmentation Pathway.

-

Loss of Benzyl Radical: Cleavage of the N-CH₂ bond would lead to the formation of a stable benzyl radical (C₇H₇•) and a fragment ion at m/z 166.

-

Formation of Tropylium Ion: The benzyl cation can rearrange to the highly stable tropylium ion, resulting in a prominent peak at m/z 91.

-

Loss of Trifluoromethyl Radical: Cleavage of the C-CF₃ bond would result in a fragment ion at m/z 188.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC). [5]2. Ionization: Electron Ionization (EI) is a common technique for GC-MS and would likely produce the fragmentation pattern described above. For LC-MS, a softer ionization technique like Electrospray Ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 258.

-

Mass Analysis: A high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.

Conclusion

This technical guide provides a detailed prediction and interpretation of the key spectroscopic data (NMR, IR, and MS) for this compound. The provided protocols outline the standard methodologies for acquiring this data. By understanding the expected spectroscopic signatures, researchers can confidently characterize this important fluorinated piperidine derivative, ensuring its identity and purity in their research and development endeavors.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis of 1-Benzyl-3-(trifluoromethyl)piperidin-4-one: A Technical Guide for Researchers

Abstract

Introduction: The Significance of the Trifluoromethyl-Piperidine Scaffold

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its three-dimensional structure and basic nitrogen atom are crucial for molecular recognition and favorable pharmacokinetic properties. The introduction of a trifluoromethyl (CF3) group can profoundly enhance a molecule's therapeutic potential.[3] The high electronegativity and metabolic stability of the C-F bond often lead to increased lipophilicity, improved metabolic stability, and enhanced binding affinity to biological targets.[3][4] The N-benzyl group is also a common motif in drug discovery, providing a versatile handle for modulating efficacy and physicochemical properties through cation-π interactions with target proteins.[1][5]

The target molecule, 1-Benzyl-3-(trifluoromethyl)piperidin-4-one, combines these valuable structural features, making it a highly desirable building block for the synthesis of novel therapeutic agents, particularly in neuroscience and oncology research.[6]

Commercial Availability: A Strategic Pivot

A thorough survey of the current chemical supplier market indicates that this compound is not offered as a stock item. This necessitates a strategic pivot from direct procurement to laboratory synthesis. However, the immediate precursor, 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol (CAS No. 373603-87-3) , is commercially available from multiple vendors. This alcohol provides a reliable and direct starting point for the synthesis of the target ketone.

Table 1: Commercial Suppliers of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol (CAS: 373603-87-3)

| Supplier | Product Name | Purity | Availability |

| Benchchem | 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol | >95% | In Stock[7] |

| BLDpharm | 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol | >97% | In Stock[8] |

| Apollo Scientific | 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol | >95% | In Stock[9][10] |

Note: Availability and purity are subject to change. Researchers should confirm details with the respective suppliers.

Recommended Synthetic Pathway: From Alcohol to Ketone

The most direct and efficient pathway to obtain this compound is through the oxidation of the corresponding secondary alcohol. This single-step transformation is a cornerstone of organic synthesis.

Caption: Overall synthetic strategy for this compound.

For this transformation, we recommend the Dess-Martin Periodinane (DMP) oxidation . This method is selected for its exceptionally mild and neutral reaction conditions, broad functional group tolerance, and operational simplicity.[11][12][13] Unlike other methods such as the Swern oxidation, DMP avoids the use of cryogenic temperatures for extended periods and the production of malodorous byproducts like dimethyl sulfide.[14][15]

Experimental Protocol: Dess-Martin Oxidation

This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure reproducibility and understanding.

Rationale and Mechanism

The Dess-Martin periodinane is a hypervalent iodine(V) reagent that acts as a selective two-electron oxidant.[12] The reaction mechanism involves an initial ligand exchange where the alcohol displaces an acetate group on the iodine center. A subsequent intramolecular deprotonation by the displaced acetate ion facilitates the elimination of the product ketone and the reduced iodine byproduct, 1,2-benziodoxol-3(1H)-one, along with acetic acid.[16][17]

Step-by-Step Methodology

Caption: Experimental workflow for the Dess-Martin Oxidation.

Materials:

-

1-Benzyl-3-(trifluoromethyl)piperidin-4-ol (1.0 eq)

-

Dess-Martin Periodinane (DMP) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Sodium Bicarbonate (NaHCO3)

-

Saturated aqueous Sodium Thiosulfate (Na2S2O3) solution

-

Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol (1.0 eq). Dissolve the alcohol in anhydrous DCM (approx. 0.1 M concentration). Rationale: Anhydrous conditions are crucial to prevent the deactivation of the DMP reagent.

-

Buffering (Optional): If the substrate is potentially acid-sensitive, add solid sodium bicarbonate (2.0 eq) to the solution. The reaction produces two equivalents of acetic acid, which can be neutralized by a mild base.[13]

-

Addition of Oxidant: Cool the stirred solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.5 eq) portion-wise over 5-10 minutes. Rationale: Portion-wise addition at a reduced temperature helps to control any initial exotherm.

-

Reaction Progress: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous Na2S2O3 and saturated aqueous NaHCO3. Stir vigorously for 15-20 minutes until the organic layer is clear. Rationale: Sodium thiosulfate reduces any remaining DMP and iodine byproducts, while sodium bicarbonate neutralizes the acetic acid formed.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer three times with DCM.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Conclusion and Future Directions

While this compound is not directly available for purchase, this guide demonstrates a reliable and efficient synthetic route from its commercially available alcohol precursor. The Dess-Martin oxidation provides a mild and effective method for this transformation, yielding the desired ketone in high purity. The availability of this key building block through the described synthesis will empower researchers to further explore the therapeutic potential of novel trifluoromethylated piperidine derivatives in various drug discovery programs.

References

-

Grokipedia. Dess–Martin oxidation. [Link]

-

Wikipedia. Swern oxidation. [Link]

-

ChemEurope. 1-Benzyl-3-(Trifluoromethyl)Piperidin-4-Ol. [Link]

-

Wikipedia. Dess–Martin oxidation. [Link]

-

Organic Chemistry Portal. Swern Oxidation. [Link]

-

YouTube. Swern Oxidation. [Link]

-

Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

-

ResearchGate. N‐Benzyl piperidine Fragment in Drug Discovery. [Link]

-

ResearchGate. Structure of trifluoromethyl piperidine derivative. [Link]

-

Usiena Air. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. [Link]

-

PMC - PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

MDPI. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. [Link]

-

PMC - PubMed Central. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. [Link]

-

Semantic Scholar. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar [semanticscholar.org]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. 373603-87-3|1-Benzyl-3-(trifluoromethyl)piperidin-4-ol|BLD Pharm [bldpharm.com]

- 9. Heterocyclic Aromatics Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 10. 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol | CymitQuimica [cymitquimica.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. grokipedia.com [grokipedia.com]

- 13. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 14. Swern oxidation - Wikipedia [en.wikipedia.org]

- 15. Swern Oxidation [organic-chemistry.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

The Trifluoromethylated Piperidine Scaffold: A Technical Guide to Unlocking Novel Biological Activity

Introduction: The Strategic Imperative of Fluorination in Drug Discovery

In the landscape of modern medicinal chemistry, the piperidine ring stands as a privileged scaffold, a foundational component in a multitude of approved therapeutics.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal anchor for engaging with biological targets. However, the true potential of this scaffold is often unlocked through strategic chemical modification. Among the most impactful of these modifications is the introduction of the trifluoromethyl (CF3) group.

The trifluoromethyl group is far more than a simple methyl bioisostere.[2] Its potent electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability can profoundly alter the physicochemical and pharmacological properties of a parent molecule.[3] The incorporation of a CF3 group can enhance membrane permeability, improve binding affinity to target proteins, and block sites of metabolic degradation, thereby increasing a drug candidate's half-life and oral bioavailability.[2][3] This guide provides an in-depth exploration of the synthesis, biological activities, and mechanistic underpinnings of trifluoromethylated piperidines, offering a technical resource for researchers engaged in the design and development of novel therapeutics.

Core Principles of Synthesis: Constructing the Trifluoromethylated Piperidine

The successful synthesis of trifluoromethylated piperidines is a cornerstone of their exploration as bioactive agents. The choice of synthetic route is dictated by the desired substitution pattern and stereochemistry. Numerous methods have been developed, broadly categorized into the construction of a CF3-containing ring system or the introduction of the CF3 group onto a pre-existing piperidine scaffold.

A prevalent strategy involves the use of trifluoromethyl-containing building blocks in cyclization reactions. For instance, an intramolecular Mannich reaction can be employed to construct the piperidine ring.[3][4]

Representative Synthetic Protocol: Intramolecular Mannich Reaction

This protocol outlines a general procedure for the diastereoselective synthesis of 2-trifluoromethylpiperidines.

Step 1: Formation of the Trifluoromethyl Amine Precursor

-

A suitable starting amine is reacted with a trifluoromethyl-containing electrophile to generate the trifluoromethyl amine precursor.

Step 2: Condensation with an Aldehyde

-

The trifluoromethyl amine is condensed with an appropriate aldehyde to form the corresponding imine.

Step 3: Acid-Catalyzed Cyclization

-

The imine is treated with a protic acid (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene at reflux. This promotes the formation of an iminium intermediate.

Step 4: Intramolecular Attack and Ring Closure

-

A nucleophilic moiety within the molecule attacks the iminium ion, leading to the formation of the 2-trifluoromethylpiperidine ring system.

Step 5: Purification

-

The final product is purified using standard techniques such as column chromatography.

The causality behind this experimental choice lies in its efficiency and stereocontrol. The intramolecular nature of the cyclization often leads to a high degree of diastereoselectivity, which is crucial for defining the spatial arrangement of substituents and, consequently, the biological activity.

A Spectrum of Biological Activity: From the Central Nervous System to Oncology

The introduction of the trifluoromethyl group onto the piperidine scaffold has yielded compounds with a diverse array of biological activities. This section will explore key therapeutic areas where these molecules have shown significant promise, supported by quantitative data.

Central Nervous System (CNS) Modulation: Targeting the Serotonin Transporter

The serotonin transporter (SERT) is a critical regulator of serotonergic neurotransmission and a primary target for antidepressants.[5] Trifluoromethylated piperidines have emerged as potent modulators of SERT activity.

One notable example is a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(substituted benzyl)piperidines. Within this series, the C(2)-trifluoromethyl substituted compound, 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, was identified as an allosteric modulator of human SERT (hSERT) binding and function, despite having low affinity for the transporter itself.[6] Other derivatives in this class have demonstrated high affinity for the dopamine transporter (DAT) with varying selectivity over SERT.[6]

Another study on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives found that these compounds act as high-affinity ligands for SERT, with Ki values ranging from 2 to 400 nM.[7]

Table 1: Inhibitory Constants (Ki) of Trifluoromethylated Piperidine Derivatives for SERT

| Compound Class | Specific Compound Example | Target | Ki (nM) | Reference |

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidines | Compound 1 | SERT | 2 | [7] |

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidines | Compounds 2-4 | SERT | up to 400 | [7] |

Mechanism of Action: Allosteric Modulation of SERT

SERT inhibitors typically bind to the primary binding site within the transporter, blocking the reuptake of serotonin from the synaptic cleft.[5] This leads to an accumulation of serotonin in the synapse, enhancing serotonergic signaling.[8][9][10][11] Allosteric modulators, however, bind to a site distinct from the primary substrate-binding site. This binding event induces a conformational change in the transporter, altering its affinity for serotonin and/or other ligands. The trifluoromethylated piperidine identified as an allosteric modulator represents a sophisticated mechanism for fine-tuning SERT activity.[6]

Caption: Allosteric modulation of the serotonin transporter (SERT) by a trifluoromethylated piperidine.

Anticancer Activity: Disruption of the HDM2-p53 Interaction

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis.[2] In many cancers, p53 is inactivated through its interaction with the oncoprotein HDM2, which targets p53 for degradation.[2] Disrupting the HDM2-p53 protein-protein interaction is a promising therapeutic strategy.

Substituted piperidines have been developed as potent inhibitors of this interaction.[2] Optimization of a piperidine-based scaffold led to the discovery that incorporating a 2-(trifluoromethyl)thiophene moiety significantly improved binding to the Trp23 pocket of HDM2.[2] Further modifications resulted in compounds with potent in vitro and in vivo anticancer activity.

Table 2: In Vitro Activity of Trifluoromethylated Piperidine-Based HDM2-p53 Inhibitors

| Compound ID | Biochemical FP IC50 (µM) | Cellular (SJSA-1) IC50 (µM) | Reference |

| 3 | 0.8 | >50 | [2] |

| 10 | 0.07 | 1.8 | [2] |

| 21 | 0.02 | 0.6 | [2] |

FP: Fluorescence Polarization assay for p53-HDM2 binding. SJSA-1: Osteosarcoma cell line with wild-type p53.

Mechanism of Action: p53 Stabilization and Apoptosis Induction

Trifluoromethylated piperidine inhibitors bind to a deep hydrophobic pocket on the surface of HDM2, the same pocket that binds key residues of p53 (Phe19, Trp23, and Leu26).[12] By occupying this pocket, the inhibitors physically block the interaction between HDM2 and p53.[2] This prevents the HDM2-mediated ubiquitination and subsequent proteasomal degradation of p53.[13][14] The resulting accumulation of p53 allows it to transcriptionally activate its target genes, such as p21 (cell cycle arrest) and PUMA (apoptosis), leading to the suppression of tumor growth.[13][15]

Caption: Inhibition of the HDM2-p53 interaction by a trifluoromethylated piperidine, leading to p53 stabilization and downstream tumor suppressor activity.

Broad-Spectrum Enzyme Inhibition

Trifluoromethylated piperidines have also demonstrated potent inhibitory activity against a range of enzymes implicated in various diseases.

Table 3: Enzyme Inhibitory Activity of Various Trifluoromethylated Piperidine Derivatives

| Compound Class/Derivative | Target Enzyme | IC50 | Reference |

| Densely substituted piperidine (4b) | Elastase | 0.41 ± 0.01 µM | [1] |

| 2-(trifluoromethyl)benzyl azepane-1-carbodithioate (5) | Acetylcholinesterase (AChE) | 4.37 ± 0.94 µM | [1] |

| Densely substituted piperidine (4l) | Monoamine Oxidase A (MAO-A) | 0.40 ± 0.05 µM | [1] |

| Densely substituted piperidine (4n) | Monoamine Oxidase B (MAO-B) | 1.01 ± 0.03 µM | [1] |

| Captopril analog | Angiotensin Converting Enzyme (ACE) | 0.3 nM | [16] |

Experimental Protocols: A Guide to In Vitro Evaluation

The validation of biological activity requires robust and reproducible experimental protocols. This section provides step-by-step methodologies for key assays used to characterize trifluoromethylated piperidines.

Protocol 1: In Vitro HDM2-p53 Fluorescence Polarization (FP) Assay

Principle: This competitive binding assay measures the displacement of a fluorescently labeled p53-derived peptide from the HDM2 protein by a test compound. The change in polarization of the emitted light upon displacement is proportional to the inhibitory activity of the compound.

Materials:

-

Recombinant human HDM2 protein

-

Fluorescently labeled p53 peptide (e.g., FAM-p53 peptide)

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Test compounds (dissolved in DMSO)

-

Black, low-volume 384-well plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 384-well plate, add the assay buffer.

-

Add the test compound solutions to the appropriate wells.

-

Add a solution of the FAM-p53 peptide to all wells.

-

Initiate the reaction by adding a solution of the HDM2 protein to all wells.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vitro SERT Radioligand Binding Assay

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to SERT expressed in cell membranes.

Materials:

-

Membrane preparations from cells stably expressing human SERT

-

Radioligand (e.g., [3H]-Paroxetine)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Non-specific binding control (e.g., fluoxetine)

-

Test compounds (dissolved in DMSO)

-

Glass fiber filters

-

Scintillation cocktail and a scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In tubes, combine the SERT membrane preparation, radioligand, and either buffer (for total binding), non-specific binding control, or test compound.

-

Incubate the mixture at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and the percent inhibition for each compound concentration. Determine the Ki value using the Cheng-Prusoff equation.

Structure-Activity Relationships (SAR): Deciphering the Role of the CF3 Group

The biological activity of trifluoromethylated piperidines is highly dependent on the position of the CF3 group and the overall substitution pattern.

-

CNS Activity: In the case of SERT ligands, the position of the trifluoromethyl group on an N-benzyl substituent can dramatically alter the mechanism of action, shifting a compound from a competitive inhibitor to an allosteric modulator.[6] This highlights the sensitivity of the transporter's binding pockets to the electronic and steric properties of the ligand.

-

Anticancer Activity: For HDM2-p53 inhibitors, the trifluoromethyl group is often part of a larger aromatic moiety that mimics the key p53 residues. A 2-(trifluoromethyl)thiophene group was found to provide better complementarity to the Trp23 pocket of HDM2 than a trifluoromethyl phenyl moiety, leading to a significant improvement in potency.[2] This demonstrates that the context in which the CF3 group is presented is as important as its presence.

-

Enzyme Inhibition: In ACE inhibitors, the direct replacement of a methyl group with a trifluoromethyl group resulted in a dramatic increase in potency, attributed to favorable hydrophobic and conformational effects.[16] However, the introduction of a trifluoromethyl group in conjunction with other bulky substituents can sometimes be detrimental to activity.[16]

Conclusion and Future Perspectives

Trifluoromethylated piperidines represent a versatile and powerful class of molecules with demonstrated biological activity across a range of therapeutic areas. The strategic incorporation of the trifluoromethyl group offers a proven method for enhancing the drug-like properties of the piperidine scaffold, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. The continued development of novel synthetic methodologies will undoubtedly expand the accessible chemical space for these compounds. As our understanding of the intricate interactions between these molecules and their biological targets deepens, the rational design of next-generation trifluoromethylated piperidine-based therapeutics holds immense promise for addressing unmet medical needs.

References

-

Reith, M. E. A., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry, 14(11), 3967–3973. [Link]

-

Ma, Y., et al. (2014). Pivotal Role of an Aliphatic Side Chain in the Development of an HDM2 Inhibitor. ACS Medicinal Chemistry Letters, 5(5), 572–575. [Link]

-

Khan, I., et al. (2020). Densely substituted piperidines as a new class of elastase inhibitors: Synthesis and molecular modeling studies. Journal of Molecular Structure, 1217, 128423. [Link]

-

Rioton, S., Gomez Pardo, D., & Cossy, J. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 22(3), 483. [Link]

-

Fustero, S., et al. (2014). Selective synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes starting from 1-tosyl-2-(trifluoromethyl)aziridine. Chemistry – A European Journal, 20(34), 10650-10653. [Link]

-

Jatoi, W. B., et al. (2021). Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. Letters in Organic Chemistry, 18(11), 843-848. [Link]

-

Bogen, S. L., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters, 6(6), 713–718. [Link]

-

Bogen, S. L., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters, 6(6), 713–718. [Link]

-

Sham, H. L., et al. (1994). Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. Drug Design and Discovery, 11(2), 91-113. [Link]

-

Duman, R. S., et al. (2012). Signaling Pathways Underlying the Pathophysiology and Treatment of Depression: Novel Mechanisms for Rapid-Acting Agents. Trends in Neurosciences, 35(1), 45–56. [Link]

-

Artigas, F., et al. (2015). Serotonin, Receptors and Transporters: Exploring New and Known Signaling Pathways to Improve the Efficacy of Antidepressant Treatment. Frontiers in Pharmacology, 6, 223. [Link]

-

Naeem, N., et al. (2025). Piperidines as dual inhibitors of tyrosinase and pancreatic lipase: in vitro and in silico mechanistic insights. Future Medicinal Chemistry. [Link]

-

Bogen, S. L., et al. (2014). Core modification of substituted piperidines as novel inhibitors of HDM2-p53 protein-protein interaction. Bioorganic & Medicinal Chemistry Letters, 24(8), 1990-1994. [Link]

-

Rioton, S., Gomez Pardo, D., & Cossy, J. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 22(3), 483. [Link]

-

Dai, M.-S., & Lu, H. (2008). Inhibition of HDM2 and Activation of p53 by Ribosomal Protein L23. Molecular and Cellular Biology, 28(13), 4302–4314. [Link]

-

Al-Warhi, T., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Biomolecular Structure and Dynamics. [Link]

-

Wikipedia. (n.d.). Selective serotonin reuptake inhibitor. Retrieved from [Link]

-

Whirl-Carrillo, M., et al. (2012). Pharmacogenomics Knowledge for Personalized Medicine. Clinical Pharmacology & Therapeutics, 92(4), 414–417. [Link]

-

Jackson, J. G., et al. (2014). Negative regulation of the p53 pathway by hDMX and hDM2. FEBS Letters, 588(16), 2632–2640. [Link]

-

Qu, L., et al. (2004). Schematic model of p53 regulation by Hdm2 in unstressed and ER-stressed cells. Molecular and Cellular Biology, 24(23), 10287–10300. [Link]

-

Caccia, S., et al. (2007). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Journal of Pharmacy and Pharmacology, 59(10), 1439–1445. [Link]

-

Nag, S., et al. (2014). The MDM2-p53 pathway revisited. Journal of Biomedical Research, 28(4), 254–271. [Link]

-

Ofir-Rosenfeld, Y., et al. (2008). Negative regulation of HDM2 to attenuate p53 degradation by ribosomal protein L26. Oncogene, 27(50), 6439–6448. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 6. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Signaling Pathways Underlying the Pathophysiology and Treatment of Depression: Novel Mechanisms for Rapid-Acting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. ClinPGx [clinpgx.org]

- 11. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pivotal Role of an Aliphatic Side Chain in the Development of an HDM2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Negative regulation of HDM2 to attenuate p53 degradation by ribosomal protein L26 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of HDM2 and Activation of p53 by Ribosomal Protein L23 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-Benzyl-3-(trifluoromethyl)piperidin-4-one in Medicinal Chemistry

Abstract

This comprehensive guide details the strategic use of 1-Benzyl-3-(trifluoromethyl)piperidin-4-one as a pivotal building block in modern medicinal chemistry. The piperidine scaffold is a privileged structure in drug discovery, and its functionalization is key to modulating pharmacological activity. The incorporation of a trifluoromethyl (CF₃) group at the C-3 position offers a powerful tool to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This document provides a scientifically grounded, yet accessible, narrative on the synthesis, reactivity, and versatile applications of this fluorinated scaffold. We present detailed, field-proven protocols for key chemical transformations and explore its utility in developing novel therapeutics, particularly in oncology and inflammatory diseases.

Introduction: The Strategic Advantage of Fluorinated Piperidines

The piperidine ring is a ubiquitous scaffold in a vast array of FDA-approved drugs and clinical candidates, prized for its three-dimensional structure and its ability to engage with biological targets. The N-benzyl group serves as a common and readily removable protecting group, but also plays a crucial role in molecular recognition, often participating in beneficial cation-π interactions with aromatic residues in protein active sites.[1]

The strategic placement of a trifluoromethyl (CF₃) group introduces profound and often beneficial changes to a molecule's physicochemical properties.[2] The CF₃ group is a strong electron-withdrawing substituent with a compact steric profile. Its introduction can:

-

Enhance Metabolic Stability: By blocking sites of oxidative metabolism (a common liability for piperidine rings), the CF₃ group can significantly increase a drug's half-life.[2]

-

Increase Lipophilicity: This can improve membrane permeability and oral bioavailability.

-

Modulate pKa: The electron-withdrawing nature of the CF₃ group lowers the basicity of the piperidine nitrogen, which can be fine-tuned to optimize target engagement and reduce off-target effects.

-

Improve Binding Affinity: The CF₃ group can engage in unique interactions with protein targets, including hydrogen bonds and electrostatic interactions, thereby enhancing potency.[2]

This compound, therefore, represents a high-value synthetic intermediate, combining the proven piperidine core with the pharmacological advantages of trifluoromethylation.

Synthesis of the Core Scaffold

While a direct, one-pot synthesis for this compound is not prominently described in the literature, a robust and logical pathway can be constructed based on established organic chemistry principles, such as the Dieckmann condensation, which is a known method for synthesizing cyclic ketones.[3] The proposed synthesis leverages readily available starting materials.

Proposed Synthetic Pathway

The synthesis begins with the Michael addition of benzylamine to ethyl 4,4,4-trifluorocrotonate, followed by a second Michael addition to ethyl acrylate. The resulting diester is then subjected to an intramolecular Dieckmann condensation to form the β-ketoester, which is subsequently hydrolyzed and decarboxylated to yield the target ketone.

Caption: Proposed synthetic route to the target ketone.

Experimental Protocol: A Representative Synthesis

This protocol is adapted from established procedures for similar piperidone syntheses.[3][4] Researchers should perform small-scale trials to optimize conditions.

Step 1: Synthesis of the Intermediate Diester

-

To a solution of benzylamine (1.0 eq) in anhydrous toluene, add ethyl 4,4,4-trifluorocrotonate (1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Add ethyl acrylate (1.1 eq) and a catalytic amount of a non-nucleophilic base (e.g., DBU).

-

Heat the mixture to 60 °C and stir overnight.

-

Monitor reaction completion by TLC or LC-MS.

-

Upon completion, cool the reaction, wash with saturated aq. NH₄Cl, then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude diester by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 2: Dieckmann Condensation

-

Prepare a solution of sodium ethoxide (1.5 eq) in anhydrous toluene.

-

Add the purified diester from Step 1 (1.0 eq) dropwise to the sodium ethoxide solution at room temperature.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring for the formation of the cyclic β-ketoester.

-

Cool the reaction to 0 °C and carefully quench by adding 1 M aq. HCl until the solution is acidic (pH ~2-3).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Step 3: Hydrolysis and Decarboxylation

-

To the crude β-ketoester from Step 2, add 6 M aq. HCl.

-

Heat the mixture to reflux for 8-12 hours until gas evolution (CO₂) ceases.

-

Cool the reaction mixture to room temperature and basify to pH ~9-10 with 2 M aq. NaOH.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound.

-

Purify by column chromatography or distillation under reduced pressure.

Key Reactions and Applications in Drug Discovery

The ketone at the C-4 position is a versatile functional handle for introducing molecular diversity. The adjacent electron-withdrawing CF₃ group can influence its reactivity, potentially increasing the electrophilicity of the carbonyl carbon while also providing some steric hindrance.

Caption: Inhibition of the NF-κB pathway by trifluoromethylated piperidone derivatives.

Protocol 1: Reductive Amination

This protocol yields 4-amino-piperidine derivatives, which are common scaffolds in CNS-active agents and opioid receptor modulators.

-

To a stirred solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 eq).

-

Add acetic acid (1.2 eq) to catalyze imine formation.

-

After stirring for 30 minutes at room temperature, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated aq. NaHCO₃.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

Causality: The use of NaBH(OAc)₃ is crucial as it is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the starting ketone, allowing for a one-pot procedure. The acidic conditions favor iminium ion formation.

Protocol 2: Aldol Condensation for Arylidene Derivatives

This protocol creates C-C bonds at the C-5 position, leading to scaffolds like the BAPs discussed above.

-

Dissolve this compound (1.0 eq) and an appropriate aromatic aldehyde (1.1 eq) in ethanol.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a 10% aqueous solution of NaOH or KOH dropwise until the solution becomes cloudy and a precipitate begins to form.

-

Allow the reaction to stir at room temperature for 4-8 hours.

-

Collect the precipitated product by vacuum filtration.

-

Wash the solid with cold water, then cold ethanol, to remove unreacted starting materials and base.

-

Recrystallize the product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure arylidene derivative.

Causality: The basic conditions deprotonate the α-carbon (C-5) to form an enolate, which then acts as a nucleophile, attacking the aldehyde carbonyl. The trifluoromethyl group at C-3 sterically and electronically directs this reaction to the C-5 position.

Data Summary and Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the benzyl aromatic protons (~7.2-7.4 ppm), the benzylic CH₂ (~3.6 ppm), and complex multiplets for the piperidine ring protons. The proton at C-3 will show coupling to the CF₃ group. |

| ¹³C NMR | A carbonyl signal (~200-210 ppm), a quartet for the CF₃ carbon (~125 ppm, J ≈ 280 Hz), and signals for the benzyl and piperidine carbons. |

| ¹⁹F NMR | A singlet or a multiplet (if coupled to adjacent protons) around -60 to -80 ppm relative to CFCl₃. |

| Mass Spec (ESI+) | A prominent ion for [M+H]⁺ corresponding to the calculated exact mass. |

| HPLC | A single major peak indicating the purity of the compound. A chiral HPLC method would be required to resolve enantiomers if a chiral synthesis is performed. |

Table 1: Expected Analytical Data for the Core Scaffold.

Conclusion and Future Perspectives

This compound is a highly valuable, albeit specialized, building block for medicinal chemistry. Its true potential lies in its ability to generate libraries of novel compounds with enhanced pharmacological properties due to the strategically placed trifluoromethyl group. The protocols and applications outlined in this guide provide a solid foundation for researchers to leverage this scaffold in their drug discovery programs. Future work will likely focus on developing enantioselective syntheses of this ketone, allowing for the exploration of stereochemistry on biological activity, and expanding its application to a wider range of therapeutic targets.

References

-

J. Braz. Chem. Soc. (2019). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

- Google Patents. CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides.

-

Organic Syntheses. 1 - Organic Syntheses Procedure. Available at: [Link]

-

PrepChem.com. Synthesis of 1-benzyl-3-methyl-4-piperidone. Available at: [Link]

- Google Patents. US4584303A - N-aryl-N-(4-piperidinyl)amides and pharmaceutical compositions and method employing such compounds.

- Google Patents. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.

- Google Patents. US11649240B2 - Substituted 4-phenylpiperidines, their preparation and use.

-

PubMed. Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation. Available at: [Link]

- Google Patents. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.

-

PubMed Central. Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation. Available at: [Link]

- Google Patents. US8277807B2 - Pharmaceutical combinations.

- Google Patents. US20100016365A1 - Substituted 4-amino-piperidines.

-

DTIC. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available at: [Link]

- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

ResearchGate. N‐Benzyl piperidine Fragment in Drug Discovery. Available at: [Link]

Sources

Synthetic Strategies for 1-Benzyl-3-(trifluoromethyl)piperidin-4-one Derivatives: A Detailed Guide for Researchers

Introduction: The Significance of Trifluoromethylated Piperidones in Medicinal Chemistry

The incorporation of a trifluoromethyl (CF3) group into pharmacologically active molecules is a widely employed strategy in modern drug discovery. This is due to the unique electronic properties of the CF3 group, which can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The 1-benzyl-3-(trifluoromethyl)piperidin-4-one scaffold, in particular, represents a key building block for the synthesis of a diverse range of therapeutic agents, including those targeting the central nervous system. This guide provides a comprehensive overview of established and emerging synthetic routes to derivatives of this compound, complete with detailed protocols and mechanistic insights to aid researchers in this critical area of medicinal chemistry.

Strategic Approaches to the Synthesis of this compound

The synthesis of the target molecule and its derivatives can be broadly categorized into two primary strategies:

-

Direct α-Trifluoromethylation of a Pre-formed Piperidinone Ring: This approach involves the synthesis of the 1-benzyl-4-piperidone core, followed by the introduction of the trifluoromethyl group at the C-3 position.

-

Ring Formation from Trifluoromethylated Precursors: This strategy relies on the cyclization of acyclic precursors already containing the trifluoromethyl moiety to construct the desired piperidinone ring.

This guide will delve into the practical execution of these strategies, providing detailed protocols for the most promising methodologies.

Part 1: Direct α-Trifluoromethylation of 1-Benzyl-4-piperidone

The direct introduction of a trifluoromethyl group onto the α-carbon of a ketone is a powerful transformation. For 1-benzyl-4-piperidone, this can be achieved through several key intermediates, primarily via its enamine or enolate forms, which can then react with a suitable trifluoromethyl source.

Methodology 1: Trifluoromethylation via an Enamine Intermediate

The formation of an enamine from 1-benzyl-4-piperidone enhances the nucleophilicity of the α-carbon, facilitating its reaction with an electrophilic trifluoromethylating agent.

Workflow for Enamine-Mediated Trifluoromethylation:

Figure 1: Workflow for the synthesis of this compound via an enamine intermediate.

Experimental Protocol: Trifluoromethylation of the Pyrrolidine Enamine of 1-Benzyl-4-piperidone

Materials:

-

1-Benzyl-4-piperidone

-

Pyrrolidine

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Togni's Reagent II (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one)

-

Toluene, anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Enamine Formation:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-benzyl-4-piperidone (1.0 eq), pyrrolidine (1.5 eq), and a catalytic amount of p-TsOH (0.05 eq) in anhydrous toluene.

-

Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap (typically 3-4 hours).

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude enamine. This intermediate is often used directly in the next step without further purification.

-

-

Trifluoromethylation:

-

Dissolve the crude enamine in anhydrous DCM under an inert atmosphere (nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add Togni's Reagent II (1.2 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Hydrolysis and Workup:

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Table 1: Representative Reaction Parameters for Enamine Trifluoromethylation

| Parameter | Value |

| Substrate | 1-Benzyl-4-piperidone |

| Amine for Enamine | Pyrrolidine |

| Catalyst (Enamine) | p-Toluenesulfonic acid |

| Trifluoromethylating Agent | Togni's Reagent II |

| Solvent | Toluene (Enamine), DCM (CF3) |

| Temperature | Reflux (Enamine), 0 °C to RT (CF3) |

| Typical Yield | 60-75% |

Causality Behind Experimental Choices:

-

Enamine Formation: The use of pyrrolidine is common for enamine formation with cyclic ketones, leading to a stable and reactive intermediate. The azeotropic removal of water using a Dean-Stark trap drives the equilibrium towards product formation.

-

Electrophilic Trifluoromethylating Agent: Togni's Reagent II is a versatile and relatively stable electrophilic trifluoromethylating agent that is effective for C-H trifluoromethylation of enamines under mild conditions.[1][2] Umemoto's reagents are also viable alternatives.[3]

-

Reaction Conditions: The reaction is initiated at a low temperature to control the initial exothermic reaction and then allowed to proceed at room temperature to ensure completion.

Part 2: Ring Formation from Trifluoromethylated Precursors

An alternative and powerful strategy involves the construction of the piperidinone ring from acyclic precursors that already incorporate the trifluoromethyl group. This approach offers the advantage of avoiding potentially harsh trifluoromethylation conditions on a complex heterocyclic system.

Methodology 2: Cyclocondensation of a β-Amino-α-(trifluoromethyl) Ketone

This methodology is based on the synthesis of a suitable β-amino-α-(trifluoromethyl) ketone, which can then undergo an intramolecular cyclization to form the piperidinone ring.

Synthetic Pathway for Cyclocondensation:

Figure 2: Synthetic pathway for this compound via cyclocondensation.

Experimental Protocol: Synthesis via Dakin-West Reaction and Cyclization

This multi-step synthesis requires careful execution at each stage.

Step 1: Synthesis of N-Benzyl-α-aminoalkyl trifluoromethyl ketone

-

Reaction: A suitable N-protected α-amino acid is treated with trifluoroacetic anhydride (TFAA) in a Dakin-West reaction to yield the corresponding α-aminoalkyl trifluoromethyl ketone.[4][5] For instance, starting from N-benzyl-N-(methoxycarbonyl)-alanine would yield N-benzyl-N-(methoxycarbonyl)-1-amino-3,3,3-trifluoropropan-2-one.

Step 2: Michael Addition

-

The α-aminoalkyl trifluoromethyl ketone is subjected to a Michael addition with an acrylate, such as methyl acrylate, in the presence of a suitable base.

Step 3: Intramolecular Cyclization (Dieckmann Condensation)

-

The product from the Michael addition undergoes an intramolecular Dieckmann condensation to form the piperidinone ring.

Step 4: Hydrolysis and Decarboxylation

-

The resulting β-keto ester is hydrolyzed and decarboxylated under acidic conditions to yield the 3-(trifluoromethyl)piperidin-4-one.

Step 5: N-Benzylation

-

The final step involves the N-benzylation of the piperidinone using benzyl bromide and a base to afford the target compound.

Table 2: Key Considerations for the Cyclocondensation Route

| Step | Key Reagents | Rationale |

| Dakin-West Reaction | α-Amino acid, TFAA | A classic method for the synthesis of α-amino ketones.[4][5] |

| Michael Addition | Methyl acrylate, Base | Forms the carbon backbone necessary for cyclization. |

| Dieckmann Condensation | Strong base (e.g., NaH) | Facilitates the intramolecular cyclization to form the six-membered ring. |

| Decarboxylation | Acid, Heat | Removes the ester group to yield the desired piperidinone. |

| N-Benzylation | Benzyl bromide, Base | Introduces the benzyl group onto the nitrogen atom. |

Trustworthiness and Self-Validation:

Each protocol described is based on established chemical transformations. The progress of each reaction should be monitored by appropriate analytical techniques such as TLC, GC-MS, or NMR to ensure the formation of the desired intermediates and final product. Spectroscopic characterization (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS) of the final product is essential to confirm its identity and purity.

Conclusion and Future Perspectives

The synthetic routes outlined in this guide provide robust and versatile methods for accessing this compound and its derivatives. The choice of a particular route will depend on the availability of starting materials, the desired scale of the synthesis, and the specific substitutions required on the piperidine ring. The direct trifluoromethylation of 1-benzyl-4-piperidone via its enamine is a more convergent approach, while the cyclocondensation route offers greater control over the stereochemistry at the 3-position, particularly if a chiral α-amino acid is used as the starting material.

Future research in this area will likely focus on the development of more efficient and stereoselective methods for the α-trifluoromethylation of ketones and the discovery of novel cyclization strategies to construct the trifluoromethylated piperidinone core. The continued development of new trifluoromethylating reagents will also play a crucial role in advancing the synthesis of these important pharmaceutical building blocks.

References

Sources

- 1. Togni Reagent II - Enamine [enamine.net]

- 2. Togni reagent II - Wikipedia [en.wikipedia.org]

- 3. Umemoto Reagent I - Enamine [enamine.net]

- 4. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace-CRIS [zora.uzh.ch]

- 6. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Strategic Modification of 1-Benzyl-3-(trifluoromethyl)piperidin-4-one

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 1-Benzyl-3-(trifluoromethyl)piperidin-4-one

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved pharmaceuticals. The introduction of a trifluoromethyl (CF₃) group, a bioisostere for a methyl group, can significantly enhance the pharmacological profile of a molecule. It can improve metabolic stability, increase lipophilicity, and modulate binding affinity to biological targets. This compound is a key chiral building block that combines these features, making it a highly valuable starting material for the synthesis of novel therapeutics. The electron-withdrawing nature of the trifluoromethyl group profoundly influences the reactivity of the adjacent ketone, presenting both unique challenges and opportunities for synthetic modification. This guide provides a detailed exploration of reaction conditions for the strategic modification of this versatile scaffold, focusing on stereoselective reduction, reductive amination, olefination, and alpha-functionalization.

I. Diastereoselective Reduction of the Carbonyl Group

The reduction of the 4-keto group in this compound yields diastereomeric piperidin-4-ols. The stereochemical outcome is dictated by the steric and electronic environment around the carbonyl, significantly influenced by the trifluoromethyl group at the C3 position. The choice of reducing agent is critical in controlling the diastereoselectivity of this transformation.

Scientific Rationale

Small hydride reagents, such as sodium borohydride (NaBH₄), typically favor axial attack on unhindered cyclic ketones to yield the thermodynamically more stable equatorial alcohol.[1] However, the bulky and electron-withdrawing CF₃ group at the adjacent C3 position introduces significant steric hindrance and conformational bias. This can alter the preferred trajectory of the incoming nucleophile. Computational studies on substituted cyclohexanones have shown that substrate conformation and the bulkiness of the reducing agent are key determinants of facial selectivity.[2] For this compound, the CF₃ group is likely to favor an equatorial position to minimize A(1,3) strain, potentially directing smaller hydride reagents to the axial face, leading to the cis-alcohol. Conversely, bulky reducing agents like L-Selectride® are expected to approach from the less hindered equatorial face, resulting in the trans-alcohol.

Experimental Protocols

Protocol 1: Synthesis of cis-1-Benzyl-3-(trifluoromethyl)piperidin-4-ol (Axial Attack)

-

Reagents: this compound, Sodium Borohydride (NaBH₄), Methanol (MeOH).

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous MeOH (0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Add NaBH₄ (1.5 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water at 0 °C.

-

Concentrate the mixture under reduced pressure to remove most of the MeOH.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired cis-alcohol.

-

Protocol 2: Synthesis of trans-1-Benzyl-3-(trifluoromethyl)piperidin-4-ol (Equatorial Attack)

-

Reagents: this compound, L-Selectride® (1.0 M solution in THF), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-